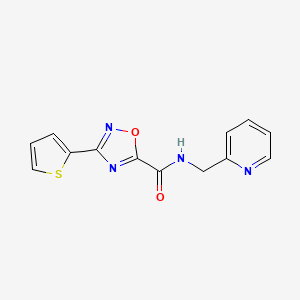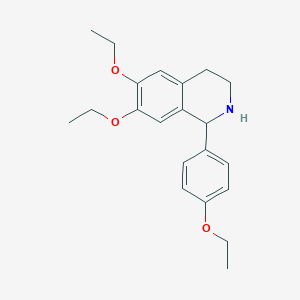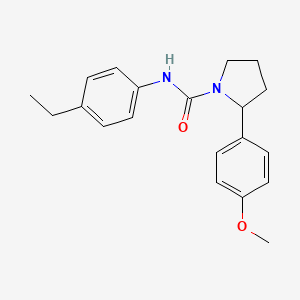
N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, commonly known as PTIO, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. PTIO is a nitric oxide (NO) scavenger that has been extensively used to study the role of NO in various biological processes.
作用机制
PTIO acts as a scavenger of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide by reacting with it to form a stable nitroxyl radical. This reaction prevents N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide from reacting with other molecules, thus inhibiting its biological effects. PTIO has been shown to inhibit N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide-mediated vasodilation, platelet aggregation, and neuronal signaling.
Biochemical and Physiological Effects:
PTIO has been shown to have both biochemical and physiological effects. Biochemically, PTIO inhibits the biological effects of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide by scavenging it and preventing it from reacting with other molecules. Physiologically, PTIO has been shown to inhibit N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide-mediated vasodilation, platelet aggregation, and neuronal signaling.
实验室实验的优点和局限性
One of the main advantages of using PTIO in lab experiments is its ability to selectively scavenge N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide without affecting other reactive oxygen species. This allows researchers to study the specific effects of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide on biological processes. However, one of the limitations of using PTIO is its potential to react with other molecules besides N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, which can lead to inaccurate results.
未来方向
There are several future directions for the use of PTIO in scientific research. One potential application is in the study of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide-mediated signaling pathways in cancer cells. PTIO could be used to investigate the role of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in cancer cell proliferation, migration, and invasion. Another potential application is in the study of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide-mediated neurotransmission in the brain. PTIO could be used to investigate the effects of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide on synaptic plasticity, learning, and memory. Additionally, PTIO could be used in the development of new drugs that target N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide-mediated pathways in various diseases.
合成方法
PTIO is synthesized by reacting 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. This is then reacted with 2-aminomethylpyridine to form N-(2-pyridinylmethyl)-2-thiophenylamine, which is subsequently reacted with triethyl orthoformate and nitrous acid to form PTIO.
科学研究应用
PTIO has been used in various scientific research applications, including the study of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide-mediated physiological and pathological processes. It has been used to investigate the role of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in cardiovascular diseases, cancer, and neurodegenerative disorders. PTIO has also been used to study the effects of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide on neurotransmission, inflammation, and oxidative stress.
属性
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(15-8-9-4-1-2-6-14-9)13-16-11(17-19-13)10-5-3-7-20-10/h1-7H,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWESZPAHRBTMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)

![1-{2-hydroxy-3-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6079810.png)
![ethyl [(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetate](/img/structure/B6079822.png)
![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6079830.png)

![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6079861.png)
![4-[(3-methoxy-1-piperidinyl)carbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B6079869.png)
![1-(dimethylamino)-3-[4-methoxy-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6079876.png)
![methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B6079878.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B6079883.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6079886.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6079894.png)